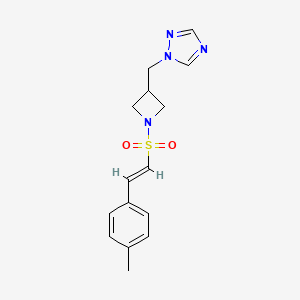

(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Description

The compound (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a structurally complex molecule featuring a 1,2,4-triazole core linked to an azetidine ring (a four-membered saturated heterocycle) via a methyl group. The azetidine ring is further substituted with a sulfonated 4-methylstyryl group in the (E)-configuration. The sulfonyl moiety introduces strong electron-withdrawing characteristics, while the styryl group may contribute to π-π stacking interactions in biological or material systems.

Properties

IUPAC Name |

1-[[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)6-7-22(20,21)19-9-15(10-19)8-18-12-16-11-17-18/h2-7,11-12,15H,8-10H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBCVQLZFQRQSU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 4-methylstyryl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the styryl group.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with an appropriate nucleophile.

Construction of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Formation of the triazole ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted triazoles or azetidines.

Scientific Research Applications

(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 1,2,4-triazole core, azetidine ring, and sulfonated styryl group. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Key Observations:

- Azetidine vs.

- Sulfonyl vs. Chlorophenyl : The sulfonyl group in the target compound may improve aqueous solubility compared to penconazole’s lipophilic chlorophenyl substituents, which are typical in agrochemicals for membrane penetration .

- Styryl vs. Imidazolyl : The 4-methylstyryl group in the target compound could enable π-π interactions absent in ’s imidazole-based analogs, suggesting divergent applications (e.g., materials science vs. bioactivity) .

Key Observations:

- The target compound’s synthesis likely involves sulfonylation of the styryl group and azetidine functionalization, contrasting with ’s CAN-catalyzed multi-component reactions for imidazole-triazole hybrids .

- Flusilazole’s synthesis emphasizes silane coupling, reflecting its agrochemical design priorities (stability, lipophilicity) .

Q & A

Q. What are the key structural features of (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, and how do they influence its reactivity?

The compound contains a 1,2,4-triazole ring, an azetidine moiety, and a sulfonyl group linked to a 4-methylstyryl substituent. The triazole ring contributes to hydrogen-bonding interactions and metabolic stability, while the sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions or interactions with biological targets like enzymes. The azetidine ring introduces steric constraints that may affect conformational flexibility and binding specificity .

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves:

- Step 1: Preparation of the sulfonyl azetidine intermediate via reaction of 4-methylstyrylsulfonyl chloride with azetidine.

- Step 2: Functionalization of the azetidine nitrogen with a propargyl or azide group for cycloaddition.

- Step 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

Key parameters: Use anhydrous conditions for sulfonylation (Step 1) and microwave-assisted heating (Step 3) to improve yield (75–85%) .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

- NMR: Analyze and spectra for diagnostic peaks (e.g., triazole protons at δ 7.8–8.2 ppm, sulfonyl-linked methylstyryl protons at δ 6.5–7.1 ppm).

- Mass Spectrometry: Confirm molecular ion [M+H] at m/z 318.4 .

- X-ray crystallography (if crystalline): Resolve dihedral angles between the triazole and azetidine rings to validate stereochemistry .

Advanced Research Questions

Q. How do steric and electronic properties impact the compound’s biological activity?

- Steric effects: Crystallographic studies show dihedral angles >30° between the triazole and azetidine rings, reducing π-π stacking but enhancing hydrophobic interactions in enzyme pockets .

- Electronic effects: The sulfonyl group’s electron-withdrawing nature increases the triazole’s acidity (pKa ~6.5), favoring deprotonation and hydrogen-bond acceptor activity in physiological conditions .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Docking simulations: Use AutoDock Vina to model binding to cytochrome P450 enzymes, focusing on sulfonyl and triazole interactions.

- DFT calculations: Calculate frontier molecular orbitals (HOMO-LUMO) to assess redox potential and stability. Studies show a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Experimental design: Perform dose-response assays (IC) across multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity.

- Mechanistic studies: Use Western blotting to track apoptosis markers (e.g., caspase-3) or antimicrobial assays in nutrient-variable media to identify context-dependent activity .

Key Recommendations for Researchers

- Prioritize microwave-assisted synthesis for improved efficiency.

- Use polar aprotic solvents (e.g., DMSO) for solubility challenges in biological assays.

- Combine experimental and computational approaches to elucidate structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.